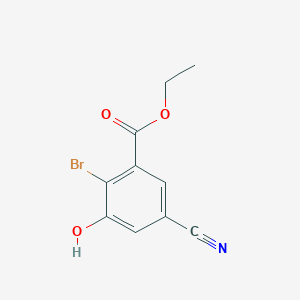

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of substituted benzoate esters in organic chemistry research. While specific historical documentation of its initial synthesis remains limited in the literature, the compound represents part of the systematic investigation into multi-substituted aromatic compounds that gained prominence in the mid-to-late twentieth century. The compound's synthesis methodology builds upon established esterification techniques that have been fundamental to organic chemistry since the nineteenth century.

The discovery and development of this compound can be traced to the growing need for versatile synthetic intermediates in pharmaceutical research. Related compounds in the benzoate family have been isolated from natural sources, such as acetic ethyl extracts of biological materials, highlighting the broader relevance of substituted benzoates in natural product chemistry research. The systematic approach to creating multi-substituted benzoates like this compound reflects the evolution of synthetic organic chemistry toward more complex, functionally diverse molecules.

Modern synthesis techniques for this compound have benefited from advances in regioselective bromination methods and cyanation reactions developed throughout the twentieth and twenty-first centuries. The compound's current availability through various chemical suppliers indicates its established role in contemporary research applications, particularly in medicinal chemistry and materials science investigations.

Significance in Organic Chemistry

This compound holds considerable significance in organic chemistry due to its multifunctional nature and versatility in synthetic applications. The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical development. Its unique combination of functional groups allows for diverse chemical transformations that make it valuable in medicinal chemistry research.

The compound's significance extends to its role in developing new therapeutic agents. Research has demonstrated its potential biological activities, including antimicrobial properties against various pathogens and anticancer potential through apoptosis induction in cancer cells. These biological activities stem from the compound's ability to interact with cellular targets such as enzymes and receptors, modulating their activity through the diverse interactions enabled by its bromine, cyano, and hydroxy groups.

In the context of synthetic methodology, this compound exemplifies the importance of regioselective functionalization in creating molecules with specific properties. The strategic placement of its functional groups demonstrates advanced synthetic planning and showcases modern organic chemistry's capability to create precisely substituted aromatic compounds. The compound's applications in developing specialty chemicals and materials with specific functional properties further underscore its significance in industrial chemistry.

Classification and Nomenclature

This compound belongs to the chemical class of substituted benzoate esters, specifically categorized as a halogenated benzoate due to the presence of the bromine atom. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with its full chemical name reflecting the precise positions of its three substituents on the benzene ring relative to the ester functional group.

The compound's molecular formula is represented as Carbon ten Hydrogen eight Bromine one Nitrogen one Oxygen three, with a molecular weight of 270.08 grams per mole. Its Chemical Abstracts Service registration number is 1807079-45-3, which serves as its unique identifier in chemical databases and literature. The compound also carries the molecular descriptor language number MFCD28735661, facilitating its identification in various chemical information systems.

From a functional group perspective, this compound can be classified based on its multiple reactive sites. The bromine substituent classifies it as an organic halide, the cyano group places it among nitrile-containing compounds, and the hydroxy group categorizes it as a phenolic compound. This multi-classification reflects the compound's potential for diverse chemical reactivity and explains its versatility in synthetic applications.

The compound's nomenclature also reflects its structural relationship to benzoic acid derivatives. As an ethyl ester of a substituted benzoic acid, it shares fundamental structural features with other benzoate compounds while maintaining distinct properties due to its specific substitution pattern.

Related Compounds and Structural Analogs

This compound belongs to a family of closely related substituted benzoate esters that share similar structural features and synthetic applications. Understanding these structural analogs provides insight into structure-activity relationships and helps contextualize the unique properties of the target compound within its chemical family.

Several key structural analogs demonstrate the diversity possible within this chemical class. Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate represents a significant analog featuring chloro and fluoro substituents instead of bromine and cyano groups. This compound exhibits different electronic properties due to fluorine's enhanced electron-withdrawing nature, which increases aromatic stability compared to the target compound. The absence of a cyano group in this analog reduces its electrophilicity, affecting its reactivity profile in synthetic applications.

Methyl 2-bromo-4-cyano-5-hydroxybenzoate serves as another important analog, differing primarily in the ester group and the positional arrangement of functional groups. This compound shares the bromine and cyano functionalities but features a methyl rather than ethyl ester, affecting its lipophilicity and solubility characteristics. The different positioning of the cyano group may influence electronic effects such as resonance stabilization differently than in the target compound.

Additional analogs include Ethyl 2-bromo-4-cyano-5-hydroxybenzoate and Ethyl 4-bromo-2-cyano-6-hydroxybenzoate, which demonstrate how positional isomerism affects compound properties. These positional isomers maintain the same functional groups but exhibit different chemical and biological properties due to their altered electronic environments and steric interactions.

Table 1: Comparative Analysis of this compound and Key Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight (grams per mole) | Bromine Position | Cyano Position | Hydroxy Position | Ester Type |

|---|---|---|---|---|---|---|

| This compound | Carbon ten Hydrogen eight Bromine one Nitrogen one Oxygen three | 270.08 | 2 | 5 | 3 | Ethyl |

| Ethyl 2-bromo-4-cyano-5-hydroxybenzoate | Carbon ten Hydrogen eight Bromine one Nitrogen one Oxygen three | 270.08 | 2 | 4 | 5 | Ethyl |

| Ethyl 4-bromo-2-cyano-6-hydroxybenzoate | Carbon ten Hydrogen eight Bromine one Nitrogen one Oxygen three | 270.08 | 4 | 2 | 6 | Ethyl |

| Methyl 2-bromo-4-cyano-5-hydroxybenzoate | Carbon nine Hydrogen six Bromine one Nitrogen one Oxygen three | 256.05 | 2 | 4 | 5 | Methyl |

The structural comparison reveals that while these compounds share fundamental architectural features, their specific substitution patterns create distinct electronic environments and reactivity profiles. The target compound's particular arrangement of functional groups contributes to its unique properties and applications in synthetic chemistry.

Research has shown that structural modifications in this family of compounds significantly impact their biological activities and synthetic utility. For instance, compounds lacking the cyano group exhibit different reactivity patterns, while variations in halogen substitution affect both electronic properties and biological interactions. These structure-activity relationships guide synthetic chemists in designing new compounds with desired properties for specific applications.

The ester functionality also plays a crucial role in determining compound properties. Ethyl esters generally exhibit lower polarity than methyl esters, increasing lipophilicity and affecting solubility characteristics. This difference impacts bioavailability in biological systems and influences reaction conditions in synthetic applications.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-bromo-5-cyano-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-3-6(5-12)4-8(13)9(7)11/h3-4,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTBFQBLMLXWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)C#N)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Route

Step 1: Esterification of Benzoic Acid Precursor

- Reagents : Ethanol, sulfuric acid (or hydrochloric acid), benzoic acid precursor.

- Conditions : Reflux conditions for several hours.

- Product : Ethyl benzoate derivative.

Step 2: Bromination

- Reagents : NBS (or bromine), dichloromethane (or acetic acid).

- Conditions : Room temperature to 50°C for several hours.

- Product : Ethyl 2-bromo-3-hydroxybenzoate.

Step 3: Cyanation

- Reagents : Copper(I) cyanide, acetonitrile (or DMF).

- Conditions : Reflux conditions for several hours.

- Product : this compound.

Reaction Conditions and Reagents

The choice of reagents and conditions is crucial for optimizing the yield and purity of the final product. The following table summarizes typical conditions and reagents used in each step:

| Step | Reagents | Solvents | Conditions |

|---|---|---|---|

| Esterification | Ethanol, Sulfuric Acid | Ethanol | Reflux, several hours |

| Bromination | NBS, Bromine | Dichloromethane, Acetic Acid | Room temperature to 50°C, several hours |

| Cyanation | Copper(I) Cyanide | Acetonitrile, DMF | Reflux, several hours |

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for high yield and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality. The bromination and cyanation steps are typically performed under controlled conditions to minimize side reactions and maximize efficiency.

Spectroscopic Characterization

The characterization of this compound involves various spectroscopic techniques:

- NMR Spectroscopy : ¹H NMR and ¹³C NMR are used to identify proton environments and confirm the presence of carbonyl and nitrile groups.

- IR Spectroscopy : Diagnostic peaks for the cyano group (~2250 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) are observed.

- X-ray Crystallography : Used to resolve molecular conformation and substituent positions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic substitution: Formation of ethyl 2-amino-5-cyano-3-hydroxybenzoate or ethyl 2-thio-5-cyano-3-hydroxybenzoate.

Oxidation: Formation of ethyl 2-bromo-5-cyano-3-oxobenzoate.

Reduction: Formation of ethyl 2-bromo-5-amino-3-hydroxybenzoate.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-cyano-3-hydroxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, cyano, and hydroxy groups allows for diverse interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Halogenation Patterns

- Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate: Features chloro (5-position), fluoro (2-position), and hydroxyl (4-position) groups. The absence of a cyano group reduces its electrophilicity compared to the target compound, while fluorine’s electron-withdrawing nature enhances aromatic stability .

- Methyl 2-(bromomethyl)-5-fluorobenzoate: Contains a bromomethyl group (2-position) and fluorine (5-position).

- Methyl 2-chloro-4-iodobenzoate: Combines chloro (2-position) and iodo (4-position) substituents.

Cyano and Hydroxyl Group Interactions

- Methyl 2-(bromomethyl)-6-cyanobenzoate: Shares a cyano group (6-position) but lacks a hydroxyl group. The cyano group’s meta position relative to bromine in the target compound may influence electronic effects (e.g., resonance stabilization) differently .

- Ethyl 6-chloro-2-fluoro-3-formylbenzoate : Substitutes a formyl group (3-position) for the hydroxyl group in the target compound. The formyl group enhances electrophilicity, enabling condensation reactions absent in the hydroxyl-bearing target .

Physical and Chemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : Ethyl esters (e.g., Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate) generally exhibit lower polarity than methyl esters, increasing lipophilicity .

- Acidity : The hydroxyl group in the target compound (pKa ~8–10, estimated) is less acidic than carboxylic acids but more acidic than aliphatic alcohols due to electron-withdrawing substituents (Br, CN) .

Tabulated Comparison of Key Analogs

Table 1. Structural and Functional Comparison of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate and Analogs

| Compound Name | Substituents (Position) | Ester Group | Key Functional Differences | Potential Applications |

|---|---|---|---|---|

| This compound | Br (2), CN (5), OH (3) | Ethyl | Multifunctional electrophilic sites | Pharmaceutical intermediates |

| Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate | Cl (5), F (2), OH (4) | Ethyl | Lacks cyano; enhanced stability | Agrochemical synthesis |

| Methyl 2-(bromomethyl)-5-fluorobenzoate | BrCH2 (2), F (5) | Methyl | Bromomethyl vs. Br; steric effects | Alkylation reactions |

| Methyl 2-chloro-4-iodobenzoate | Cl (2), I (4) | Methyl | Larger halogen (I); polarizability | Cross-coupling reactions |

| Methyl 2-(bromomethyl)-6-cyanobenzoate | BrCH2 (2), CN (6) | Methyl | Cyano at 6-position; no hydroxyl | Polymer precursors |

Research Implications and Limitations

The comparison underscores the unique versatility of this compound, particularly its combination of bromine, cyano, and hydroxyl groups. However, the lack of direct experimental data (e.g., melting points, spectroscopic profiles) limits quantitative analysis. Further studies should prioritize synthesizing this compound and characterizing its reactivity in model reactions (e.g., SNAr, catalysis) to validate theoretical predictions .

Biological Activity

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a complex structure characterized by the presence of a bromine atom, a cyano group, and a hydroxy group. These functional groups contribute to its reactivity and biological activity. The compound's molecular formula is , and it has been investigated for various applications in scientific research.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism likely involves interaction with microbial cell membranes or inhibition of essential enzymes, disrupting cellular functions. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been explored for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation. The presence of the cyano group is believed to enhance its ability to interact with biological macromolecules, potentially leading to selective toxicity towards cancer cells while sparing normal cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The bromine, cyano, and hydroxy groups allow for diverse interactions that can modulate enzyme activities or receptor functions. This modulation can lead to either inhibition or activation of specific metabolic pathways, contributing to its antimicrobial and anticancer effects.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Ethyl 2-bromo-3-hydroxybenzoate | Lacks the cyano group | Different reactivity |

| Ethyl 2-cyano-3-hydroxybenzoate | Lacks the bromine atom | Affects nucleophilic substitution |

| Ethyl 2-bromo-5-cyano-4-hydroxybenzoate | Different positioning of hydroxy group | Influences chemical properties |

This comparison highlights how structural variations can significantly impact the biological activities and reactivities of these compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for antibiotic development.

- Cancer Cell Apoptosis : In vitro studies on various cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis compared to untreated controls, suggesting its potential as an anticancer agent.

- Synthesis and Applications : As an intermediate in organic synthesis, this compound is utilized in developing more complex pharmaceuticals and agrochemicals, showcasing its versatility in chemical applications.

Q & A

Q. How can contradictions in reported spectral data (e.g., NMR shifts) for derivatives be systematically addressed?

- Methodological Answer: Cross-validate experimental data with computational predictions (e.g., NMR chemical shift calculators like ACD/Labs). Isotopic labeling (e.g., ¹³C-enriched samples) clarifies ambiguous assignments. Collaborative databases like NIST Chemistry WebBook provide reference spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.